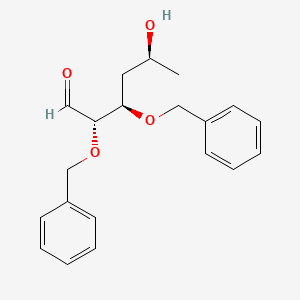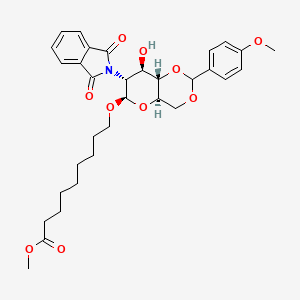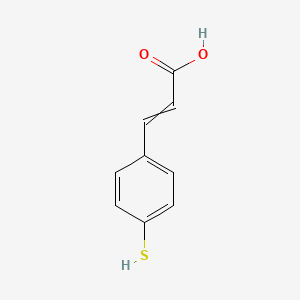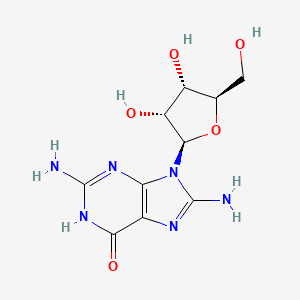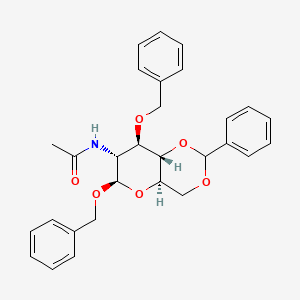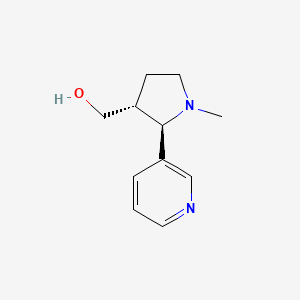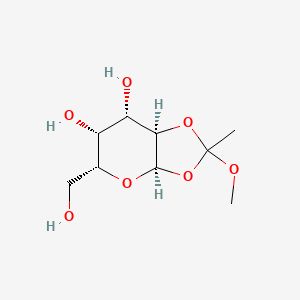
1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside and related compounds typically involves the protection of the hydroxyl groups of D-ribose to improve its reactivity and stability. For example, one approach to synthesizing similar compounds involves methylation of D-ribose, followed by protection with CuSO4/H2SO4/(CH3)2CO, leading to the formation of 1-O-methyl-2,3-O-isopropylidene-D-ribofuranose, which undergoes further esterification, reduction, deprotection, and acetylation steps (Fang Hao, 2010). Another method describes a practical route from D-ribose involving deoxygenation and acetylation to yield a related compound (P. Sairam et al., 2003).
Applications De Recherche Scientifique
Synthèse de dérivés bioactifs de cADPR
Le composé est utilisé dans la synthèse de dérivés bioactifs de diphosphate cyclique d'adénosine et de ribose (cADPR) {svg_1}. En raison de l'instabilité chimique de la liaison glycosidique N1, de nouveaux dérivés bioactifs du cADPR ont été synthétisés {svg_2}. L'un des analogues les plus intéressants est le diphosphate cyclique d'inosine et de ribose (cIDPR), dans lequel l'hypoxanthine a remplacé l'adénosine {svg_3}.
Études antioxydantes
Le composé a été utilisé dans des études antioxydantes in vitro {svg_4}. Le pourcentage d'inhibition des radicaux libres par des méthodes in vitro telles que DPPH, l'oxyde nitrique et le radical libre hydroxylé est réalisé {svg_5}. L'acide 5,6-O,O-diacétyl-2,3-O,O-dibenzyl-L-ascorbique s'est avéré présenter une activité antioxydante in vitro prononcée {svg_6}.
Réactions de quaternisation
Le composé est utilisé dans des réactions de quaternisation avec des amines aliphatiques et aromatiques hétérocycliques sélectionnées {svg_7}. Cela permet de déterminer l'effet du type de nucléophile et du groupe sortant sur la réaction de quaternisation {svg_8}.
Synthèse d'analogues du cIDPR
Le composé est utilisé dans la synthèse de nouveaux analogues du cIDPR modifiés au ribose septentrional, linéaires et cycliques {svg_9}. Ces analogues ont été produits en étudiant en détail la réaction d'alkylation N1 de l'inosine {svg_10}.
Construction de mimes du cADPR
Le composé est utilisé dans la construction de nouveaux types de mimes du cADPR {svg_11}. La réaction d'alkylation de l'inosine a également fourni le régioisomère O6-alkylé, qui pourrait être un intermédiaire utile pour la construction de nouveaux types de mimes du cADPR {svg_12}.
Synthèse d'analogues flexibles du cIDPR
Le composé est utilisé dans la synthèse de nouveaux analogues flexibles du cIDPR {svg_13}. Dans ces analogues, le ribose septentrional a été remplacé par des chaînes alkyles {svg_14}.
Mécanisme D'action
Target of Action
1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is a type of β-D-ribofuranoside . β-D-ribofuranosides are commonly found in living organisms both in the form of N- and O-glycosides . They play essential functions in living organisms, such as being involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . Therefore, the primary targets of this compound could be the enzymes or proteins involved in these processes.
Mode of Action
The compound interacts with its targets through its specific conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . These conformations allow the compound to interact with its targets in a specific manner, leading to changes in the targets’ functions.
Biochemical Pathways
The compound affects the biochemical pathways related to intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . The specific effects on these pathways would depend on the exact targets of the compound and their roles in these pathways.
Pharmacokinetics
The compound is soluble in acetone, chloroform, dichloromethane, and methanol , which suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s conformation and, therefore, its interaction with its targets . Additionally, the presence of other molecules could affect the compound’s solubility and bioavailability .
Orientations Futures
Propriétés
IUPAC Name |
[(3aR,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3/t8-,9-,10-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXYQWRRURBBJ-QHPFDFDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)OC(=O)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)

